4(3H)-Quinazolinone, 6-amino-3-[(4-methoxyphenyl)methyl]-
Overview
Description
4(3H)-Quinazolinone, 6-amino-3-[(4-methoxyphenyl)methyl]- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features an amino group at the 6th position and a methoxyphenylmethyl group at the 3rd position, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-amino-3-[(4-methoxyphenyl)methyl]- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with 4-methoxybenzaldehyde in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 6-amino-3-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form dihydroquinazolinones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroquinazolinones
Reduction: Dihydroquinazolinones
Substitution: Various substituted quinazolinones depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities. It has been tested against various bacterial and viral strains, showing promising results.
Medicine: Potential therapeutic agent for the treatment of cancer, infectious diseases, and inflammatory conditions. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 6-amino-3-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes such as kinases and proteases, inhibiting their activity. This inhibition can disrupt cellular processes such as signal transduction and protein degradation.
Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and immune response. By affecting these pathways, it can exert its therapeutic effects in conditions like cancer and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4(3H)-Quinazolinone, 6-amino-3-[(4-chlorophenyl)methyl]-
- 4(3H)-Quinazolinone, 6-amino-3-[(4-fluorophenyl)methyl]-
- 4(3H)-Quinazolinone, 6-amino-3-[(4-nitrophenyl)methyl]-
Uniqueness
4(3H)-Quinazolinone, 6-amino-3-[(4-methoxyphenyl)methyl]- is unique due to the presence of the methoxy group, which can enhance its solubility and bioavailability. This structural feature can also influence its binding affinity to molecular targets, potentially leading to improved therapeutic efficacy compared to its analogs.
Properties
IUPAC Name |
6-amino-3-[(4-methoxyphenyl)methyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-13-5-2-11(3-6-13)9-19-10-18-15-7-4-12(17)8-14(15)16(19)20/h2-8,10H,9,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPJIFPIUAYBEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801206021 | |
Record name | 6-Amino-3-[(4-methoxyphenyl)methyl]-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801206021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900513-18-0 | |
Record name | 6-Amino-3-[(4-methoxyphenyl)methyl]-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900513-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-3-[(4-methoxyphenyl)methyl]-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801206021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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